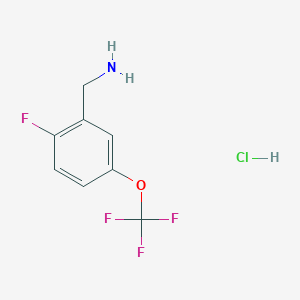

(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound that features a fluorinated aromatic ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and trifluoromethoxy groups. These groups contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the introduction of the fluorine and trifluoromethoxy groups onto an aromatic ring, followed by the formation of the methanamine group. Common synthetic routes include:

Nucleophilic Aromatic Substitution (SNAr): This method involves the substitution of a leaving group on an aromatic ring with a nucleophile, such as a fluoride ion, under basic conditions.

Electrophilic Aromatic Substitution (SEAr):

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Due to the electron-withdrawing nature of the trifluoromethoxy group, (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo nucleophilic substitution reactions. For example:

-

Reaction with Alkyl Halides: The amine can react with various alkyl halides to form secondary or tertiary amines.

Electrophilic Aromatic Substitution

The presence of both fluorine and trifluoromethoxy groups makes this compound susceptible to electrophilic aromatic substitution reactions, which may include:

-

Halogenation: The compound can be halogenated further at available positions on the aromatic ring.

Deprotonation Reactions

In basic conditions, the amine group can be deprotonated, leading to increased nucleophilicity which can facilitate further reactions such as:

-

Formation of Amides: Reacting with acyl chlorides or anhydrides.

-

Research Findings and Applications

Research has indicated that compounds similar to this compound exhibit significant biological activity, particularly in drug development targeting various diseases. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmacological studies.

The compound this compound demonstrates diverse reactivity owing to its unique chemical structure. Its ability to participate in various chemical reactions positions it as a valuable compound in synthetic organic chemistry and medicinal applications.

Applications De Recherche Scientifique

Medicinal Chemistry

In the realm of medicinal chemistry, (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride is investigated for its potential as a therapeutic agent. Its derivatives are being explored for:

- Enzyme Inhibition : The compound serves as a scaffold for designing inhibitors targeting various enzymes implicated in disease pathways. For instance, studies have focused on its role as a GLS1 inhibitor in cancer treatment, indicating promising anti-tumor activity .

- Receptor Modulation : The compound's structural features allow it to interact selectively with serotonin receptors (5-HT2AR), which are critical in mood regulation and other neurological functions. Research indicates that modifications to the trifluoromethoxy group can significantly enhance binding affinity and selectivity .

Biological Research

In biological applications, this compound is utilized to elucidate the effects of trifluoromethoxy substituents on biological systems:

- Pharmacodynamics : Studies have shown that the trifluoromethoxy group can influence the pharmacokinetics of drug candidates by enhancing their metabolic stability and bioavailability .

- Structure-Activity Relationships (SAR) : Research has demonstrated that variations in the substituents on the phenyl ring significantly affect receptor activity, providing insights into how structural modifications can optimize therapeutic efficacy .

Industrial Applications

The industrial sector leverages this compound for its unique chemical properties:

- Specialty Chemicals Production : The compound is used as an intermediate in synthesizing specialty chemicals, including coatings and adhesives. Its ability to improve adhesion properties makes it valuable in material science applications.

- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules due to its reactive functional groups. This utility is particularly important in developing agrochemicals and other fine chemicals.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride, with CAS number 2459963-15-4, is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H8ClF4NO

- Molecular Weight : 245.6 g/mol

- Purity : 97%

- IUPAC Name : this compound

- Log P (octanol-water partition coefficient) : 2.15, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the trifluoromethoxy group is hypothesized to enhance binding affinity and selectivity for certain receptors.

Key Mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly in the serotonergic system.

- Enzyme Inhibition : There are indications that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Studies

Recent literature provides insights into the biological activities associated with this compound:

Antidepressant-like Effects

A study investigated the effects of related compounds on serotonin receptors, revealing that modifications in the fluorinated phenyl ring significantly influenced receptor binding and activity. This suggests potential antidepressant-like effects for this compound due to its structural similarities .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for these activities are still under investigation but indicate promising anticancer properties .

Case Studies and Research Findings

- Case Study on Serotonin Receptors :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO.ClH/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12;/h1-3H,4,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPAFDVBDSNENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.